Cas no 57964-01-9 ([1,1'-Biphenyl]-4-ol,3,3''-thiobis[4',5-bis(1,1-dimethylethyl)-)

[1,1'-Biphenyl]-4-ol,3,3''-thiobis[4',5-bis(1,1-dimethylethyl)- structure
57964-01-9 structure
Product name:[1,1'-Biphenyl]-4-ol,3,3''-thiobis[4',5-bis(1,1-dimethylethyl)-
CAS No:57964-01-9
MF:C40H50O2S
MW:594.8888
CID:371519
PubChem ID:93903

[1,1'-Biphenyl]-4-ol,3,3''-thiobis[4',5-bis(1,1-dimethylethyl)- Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-4-ol,3,3''-thiobis[4',5-bis(1,1-dimethylethyl)-
    • 3,3''-thiobis[4',5-bis(1,1-dimethylethyl)[1,1'-biphenyl]-4-ol]
    • (1,1'-Biphenyl)-4-ol, 3,3''-thiobis(4',5-bis(1,1-dimethylethyl)-
    • 3,3'-sulfanediylbis(4',5-di-tert-butylbiphenyl-4-ol)
    • 3,3''-Thiobis(4',5-bis(1,1-dimethylethyl)(1,1'-biphenyl)-4-ol)
    • DTXSID4069214
    • A832419
    • 2-tert-butyl-6-[3-tert-butyl-5-(4-tert-butylphenyl)-2-oxidanyl-phenyl]sulfanyl-4-(4-tert-butylphenyl)phenol
    • EINECS 261-042-5
    • NS00053144
    • [1,1'-Biphenyl]-4-ol, 3,3''-thiobis[4',5-bis(1,1-dimethylethyl)-
    • Bis(3,4'-di-tert-butyl-4-hydroxy-1,1'-biphenyl-5-yl) thioether
    • 2-tert-butyl-6-[[3-tert-butyl-5-(4-tert-butylphenyl)-2-hydroxyphenyl]thio]-4-(4-tert-butylphenyl)phenol
    • 57964-01-9
    • 823P4EK4X5
    • Inchi: InChI=1S/C40H50O2S/c1-37(2,3)29-17-13-25(14-18-29)27-21-31(39(7,8)9)35(41)33(23-27)43-34-24-28(22-32(36(34)42)40(10,11)12)26-15-19-30(20-16-26)38(4,5)6/h13-24,41-42H,1-12H3
    • InChI Key: QDJMQWBEOMKJKL-UHFFFAOYSA-N
    • SMILES: CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C(=C2)SC3=CC(=CC(=C3O)C(C)(C)C)C4=CC=C(C=C4)C(C)(C)C)O)C(C)(C)C

Computed Properties

  • Exact Mass: 594.3534
  • Monoisotopic Mass: 594.35315201g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 43
  • Rotatable Bond Count: 8
  • Complexity: 796
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 13.2
  • Topological Polar Surface Area: 65.8Ų

Experimental Properties

  • PSA: 40.46

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